molecular formula C9H13Cl2F3N2O B15238186 (1R)-1-[2-(Trifluoromethoxy)phenyl]ethane-1,2-diamine 2hcl

(1R)-1-[2-(Trifluoromethoxy)phenyl]ethane-1,2-diamine 2hcl

Cat. No.: B15238186
M. Wt: 293.11 g/mol
InChI Key: UGHMGMPJCRGOLF-KLXURFKVSA-N
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Description

(1R)-1-[2-(Trifluoromethoxy)phenyl]ethane-1,2-diamine 2hcl is a chemical compound that has garnered interest due to its unique structural properties and potential applications in various fields. This compound features a trifluoromethoxy group attached to a phenyl ring, which is further connected to an ethane-1,2-diamine moiety. The presence of the trifluoromethoxy group imparts distinct chemical and physical properties, making it a valuable compound for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R)-1-[2-(Trifluoromethoxy)phenyl]ethane-1,2-diamine 2hcl typically involves multiple steps, starting from commercially available precursors. One common approach is the nucleophilic substitution reaction where a trifluoromethoxybenzene derivative is reacted with an appropriate ethane-1,2-diamine derivative under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium or copper complexes to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH is crucial to ensure high yield and purity. Additionally, purification techniques like crystallization, distillation, and chromatography are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

(1R)-1-[2-(Trifluoromethoxy)phenyl]ethane-1,2-diamine 2hcl undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the trifluoromethoxy group can be replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate

    Reducing agents: Sodium borohydride, lithium aluminum hydride

    Catalysts: Palladium, copper complexes

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amine derivatives.

Scientific Research Applications

(1R)-1-[2-(Trifluoromethoxy)phenyl]ethane-1,2-diamine 2hcl has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular processes.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (1R)-1-[2-(Trifluoromethoxy)phenyl]ethane-1,2-diamine 2hcl involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group enhances the compound’s lipophilicity and stability, allowing it to interact with hydrophobic regions of proteins and enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1R)-1-[2-(Trifluoromethoxy)phenyl]ethane-1,2-diamine 2hcl is unique due to the presence of the trifluoromethoxy group, which imparts distinct chemical properties such as increased stability and lipophilicity. This makes it particularly valuable in applications where these properties are advantageous, such as in drug development and biochemical research.

Properties

Molecular Formula

C9H13Cl2F3N2O

Molecular Weight

293.11 g/mol

IUPAC Name

(1R)-1-[2-(trifluoromethoxy)phenyl]ethane-1,2-diamine;dihydrochloride

InChI

InChI=1S/C9H11F3N2O.2ClH/c10-9(11,12)15-8-4-2-1-3-6(8)7(14)5-13;;/h1-4,7H,5,13-14H2;2*1H/t7-;;/m0../s1

InChI Key

UGHMGMPJCRGOLF-KLXURFKVSA-N

Isomeric SMILES

C1=CC=C(C(=C1)[C@H](CN)N)OC(F)(F)F.Cl.Cl

Canonical SMILES

C1=CC=C(C(=C1)C(CN)N)OC(F)(F)F.Cl.Cl

Origin of Product

United States

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